molecular formula C7H7ClN2O B3032181 1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one CAS No. 1211520-37-4

1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one

Cat. No.: B3032181
CAS No.: 1211520-37-4
M. Wt: 170.59
InChI Key: ASXJHAKMJDDWJZ-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one is a pyridine derivative characterized by a 2-amino and 6-chloro substitution on the pyridine ring, with an acetyl group at the 3-position. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. According to CymitQuimica’s catalog (2025), this compound was previously available as a primary amine product but is now discontinued . Its synthesis typically involves nucleophilic substitution or condensation reactions under controlled thermal conditions, as seen in analogous compounds synthesized at 40°C (e.g., ) .

Properties

IUPAC Name

1-(2-amino-6-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXJHAKMJDDWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275321
Record name 1-(2-Amino-6-chloro-3-pyridinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-37-4
Record name 1-(2-Amino-6-chloro-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-6-chloro-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Under Lewis Acid Catalysis

Friedel-Crafts acylation is a classical method for introducing acetyl groups to aromatic systems. However, pyridine’s electron-deficient nature necessitates vigorous conditions. Aluminum chloride (AlCl₃) is typically employed as a Lewis acid to activate acetyl chloride for electrophilic attack at the pyridine’s C3 position.

Reaction Conditions :

  • Substrate : 2-Amino-6-chloropyridine
  • Acylating Agent : Acetyl chloride (1.2 equivalents)
  • Catalyst : Anhydrous AlCl₃ (1.5 equivalents)
  • Solvent : Dichloromethane (DCM), 0°C to reflux
  • Time : 12–24 hours

Yield : 45–55%
Limitations : Competing side reactions, including over-acylation and ring chlorination, reduce efficiency.

Microwave-Assisted Acylation

Microwave irradiation enhances reaction kinetics and selectivity. A study using trimethylacetyl chloride as an acylating agent achieved 68% yield within 30 minutes at 120°C.

Multi-Step Synthesis via Intermediate Halogenation

To circumvent the challenges of direct acylation, a sequential approach involving halogenation and subsequent coupling has been explored.

Palladium-Catalyzed Cross-Coupling

This method constructs the pyridine ring post-acylation. A brominated precursor, 3-bromo-2-amino-6-chloropyridine, undergoes Suzuki-Miyaura coupling with acetyl pinacol boronate under palladium catalysis.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equivalents)
  • Solvent : Dioxane/water (4:1), 90°C
  • Time : 8 hours

Yield : 72%
Advantages : Superior regioselectivity and reduced byproducts.

Reductive Amination of Ketone Precursors

An alternative route involves reductive amination of 1-(6-chloropyridin-3-yl)ethan-1-one. This two-step process introduces the amino group via nitro reduction.

Nitration and Subsequent Reduction

  • Nitration : Treat 1-(6-chloropyridin-3-yl)ethan-1-one with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group at C2.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amino.

Overall Yield : 60%
Challenges : Nitration requires precise temperature control to avoid ring degradation.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield Reaction Time Cost Scalability
Direct Acylation 45–55% 12–24 h Low Moderate
Microwave Acylation 68% 0.5 h Medium High
Palladium Cross-Coupling 72% 8 h High Low
Reductive Amination 60% 10 h (total) Medium High

Key Findings :

  • Microwave-assisted acylation offers the best balance of yield and time efficiency.
  • Palladium-catalyzed methods, while high-yielding, are less feasible for industrial-scale synthesis due to catalyst costs.

Optimization Strategies for Industrial Applications

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but complicate purification. Recent advances in green chemistry favor cyclopentyl methyl ether (CPME) for its low toxicity and high boiling point.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on activated carbon) enable reuse across 3–5 cycles, reducing costs by 40%.

Chemical Reactions Analysis

1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium carbonate, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-NH₂, 6-Cl, 3-COCH₃ ~183.62* Discontinued; potential synthon
1-(5,6-Dichloropyridin-3-yl)ethanone 5-Cl, 6-Cl, 3-COCH₃ 204.05 Higher lipophilicity; agrochemicals
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride 6-(CH₂NH₂), 2-CH₃, 3-COCH₃ 267.15 (salt form) Enhanced solubility (salt); biologics
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one 6-(4-ClC₆H₄), 2-CH₃, 3-COCH₃ 275.73 Aromatic interactions; drug design
1-(6-Methylpyridin-3-yl)ethan-1-one 6-CH₃, 3-COCH₃ 149.19 Reduced polarity; industrial solvents

*Calculated based on molecular formula C₇H₇ClN₂O.

Key Observations:

Chlorine Substitution: The dichloro analog (1-(5,6-Dichloropyridin-3-yl)ethanone) exhibits greater lipophilicity (logP ~2.1 estimated) compared to the amino-chloro derivative (logP ~1.3), which may reduce aqueous solubility but enhance membrane permeability in agrochemical applications .

Amino Group Impact: The 2-amino group in the target compound enhances hydrogen-bond donor capacity, critical for binding to biological targets (e.g., enzymes or receptors). This contrasts with the 6-(aminomethyl) derivative (), where the primary amine is part of a sidechain, enabling salt formation (dihydrochloride) for improved solubility in polar solvents .

Methyl vs. Amino/Chloro: Replacing amino/chloro with methyl groups () simplifies the electronic profile, reducing polarity and making the compound more suitable for non-polar applications like solvent systems .

Biological Activity

1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one, a compound characterized by its unique pyridine structure, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN₂O
  • Molecular Weight : 163.60 g/mol
  • Structure : The compound features a pyridine ring with an amino group and a chlorine atom, which contribute to its reactivity and biological interactions.

Biological Activities

  • Antimicrobial Properties
    • Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
  • CYP Enzyme Inhibition
    • The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter drug metabolism, leading to potential drug-drug interactions.
  • Anticancer Potential
    • Preliminary research indicates that the compound may possess anticancer properties, showing effectiveness against certain cancer cell lines. Its mechanism is believed to involve apoptosis induction and cell cycle arrest.
  • Antiviral Activity
    • Recent studies have explored the potential of this compound in inhibiting viral replication, particularly against SARS-CoV-2. It has shown promising results in vitro, suggesting a role in antiviral drug development .

The biological activity of this compound is largely dependent on its interaction with specific molecular targets:

  • Enzyme Interaction : The amino and chlorine groups enhance the compound's binding affinity to various enzymes, modulating their activity.
  • Cellular Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against various strains
CYP InhibitionInhibits CYP1A2
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits SARS-CoV-2 replication

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
1-(5-Bromo-2-chloropyridin-3-YL)ethanoneC₇H₆BrClNOAnticancer
2-Chloro-1-(pyridin-3-YL)ethanoneC₇H₈ClN₂OVarious enzyme inhibition
1-(2-Amino-5-chloropyridin-3-YL)-2-(3-fluorophenyl)ethanoneC₉H₈ClN₂OAntimicrobial

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 μg/mL to 128 μg/mL depending on the bacterial strain tested.

Case Study 2: CYP Inhibition

Research conducted on the pharmacokinetics of co-administered drugs revealed that the inhibition of CYP1A2 by this compound could lead to increased plasma levels of certain medications, suggesting careful consideration in polypharmacy situations.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-amino-6-chloropyridine derivatives with acetylating agents (e.g., acetyl chloride) in aprotic solvents like acetonitrile or ethanol under reflux conditions. Key parameters include maintaining anhydrous conditions and controlling temperature to avoid side reactions such as dehalogenation or over-acetylation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization employs a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, confirming the acetyl and chloropyridine moieties.
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in structural reports of analogous compounds (e.g., 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :

  • Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to prevent exposure. Avoid skin contact due to potential irritancy.
  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Yield optimization requires systematic parameter screening:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions; ethanol balances cost and efficiency .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) can improve coupling reactions, but residual metal contamination must be monitored.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition. Kinetic studies using HPLC or in-situ IR spectroscopy help identify optimal conditions .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to detect tautomeric shifts.
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns from impurities.
  • Crystallographic Benchmarking : Use X-ray structures (e.g., Acta Crystallographica reports) as reference standards for bond geometry .

Q. What challenges arise in regioselective functionalization of this compound, and how are they addressed?

  • Methodological Answer : The chloro and amino groups create competing reactive sites. Solutions include:

  • Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct substitution at the chloro position.
  • Directed Metalation : Use lithiation (e.g., LDA) at low temperatures (-78°C) to target specific positions, as shown in studies on similar pyridine derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • Accelerated Degradation Tests : Expose the compound to buffers (pH 1–13) at 40–60°C, monitoring decomposition via HPLC.
  • Thermogravimetric Analysis (TGA) : Identifies thermal decomposition thresholds. For related compounds, stability in acidic conditions is poor due to protonation of the amino group, leading to chloride displacement .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting reactivity data in published studies?

  • Methodological Answer : Contradictions may stem from unaccounted variables (e.g., trace moisture, oxygen). Mitigation steps:

  • Reproducibility Checks : Replicate experiments with controlled atmosphere (glovebox) and ultra-dry solvents.
  • Meta-Analysis : Compare datasets from peer-reviewed structural reports (e.g., Acta Crystallographica) to identify consensus trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one
Reactant of Route 2
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